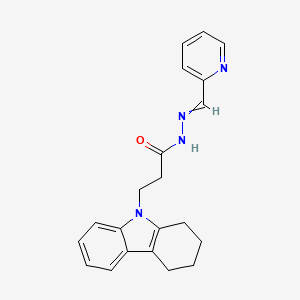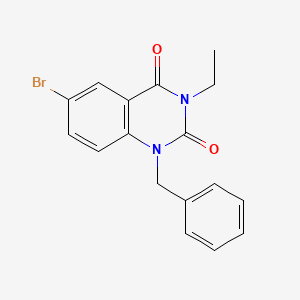![molecular formula C18H20N4OS B14099688 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14099688.png)
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell signaling pathways and cellular functions . The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl(phenyl)amino group and sulfanylidene moiety contribute to its unique properties compared to other pyrido[2,3-d]pyrimidine derivatives.
属性
分子式 |
C18H20N4OS |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-2-21(14-8-4-3-5-9-14)12-7-13-22-17(23)15-10-6-11-19-16(15)20-18(22)24/h3-6,8-11H,2,7,12-13H2,1H3,(H,19,20,24) |
InChI 键 |
UDTXNKWLXXEPRP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14099608.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099610.png)
![5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14099616.png)
![1-(3,4-Dimethoxy-phenyl)-2-(6-isopropyl-benzothiazol-2-yl)-1,2-dihydro-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099627.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-fluoro-2-hydroxyphenyl)-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099639.png)
![2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14099641.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099644.png)

![Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate](/img/structure/B14099657.png)
![1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099659.png)
![3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide](/img/structure/B14099667.png)
![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione](/img/structure/B14099675.png)

